1-(bromomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Bromomethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13BrO2. It belongs to the class of carboxylic acids and contains a bromomethyl group attached to a cyclohexane ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexane-1-carboxylic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclohexane-1-carboxylic acid or its derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substitution reactions yield various substituted cyclohexane-1-carboxylic acid derivatives.
- Oxidation reactions produce cyclohexane-1-carboxylic acid derivatives with different oxidation states.
- Reduction reactions result in the formation of cyclohexane-1-carboxylic acid or its reduced derivatives .
Scientific Research Applications
1-(Bromomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-1-(bromomethyl)cyclohexane: Contains an additional bromine atom, leading to different chemical properties and reactivity.
Cyclohexylmethyl bromide: Similar structure but lacks the carboxylic acid group, affecting its chemical behavior and applications .
Uniqueness: 1-(Bromomethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(bromomethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBFVCGZIBRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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